Biclotymol

描述

structure in first source

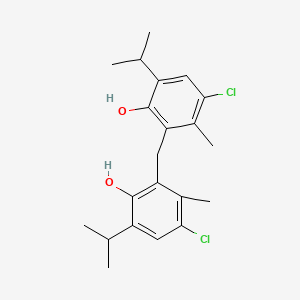

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25/h8-11,24-25H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOOXWDWUSLXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166144 | |

| Record name | Biclotymol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15686-33-6 | |

| Record name | Biclotymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biclotymol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biclotymol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biclotymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICLOTYMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4K0AE8XW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacodynamics of Biclotymol on Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biclotymol is a phenolic antiseptic agent with established bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its activity against clinically relevant Gram-positive pathogens. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Pharmacodynamic Properties

This compound exerts a dual action of bacteriostatic and bactericidal effects, with a pronounced efficacy against Gram-positive cocci. Its mechanism of action is primarily attributed to the disruption of the bacterial cell wall, leading to loss of integrity and subsequent cell death. The bactericidal effect of this compound is reported to be dose-dependent.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound against various Gram-positive bacteria has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MIC). The following table summarizes the available MIC data. It is important to note that specific Minimum Bactericidal Concentration (MBC) and time-kill kinetic data for this compound are not extensively available in the reviewed scientific literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (mg/mL) | Reference |

| Streptococcus pneumoniae | Not Specified | 0.15 | [1][2] |

| Streptococcus pyogenes | Not Specified | Intermediate Sensitivity | [1][2] |

| Staphylococcus aureus | Not Specified | Intermediate Sensitivity | [1][2] |

*In the study by Katosova et al., Streptococcus pyogenes and Staphylococcus aureus were categorized as having "intermediate" sensitivity to this compound, for which a specific MIC value was not provided. The most sensitive bacteria were Streptococcus pneumoniae and Haemophilus influenzae with MIC values of 0.15 mg/mL.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacodynamics of this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the methodology described for determining the antibacterial effect of this compound[1][2].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound powder

-

Sterile distilled water or appropriate solvent

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. Further dilutions are made in sterile distilled water to achieve the desired concentrations.

-

Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform serial dilutions of the this compound solution in the 96-well microtiter plate containing MHB to obtain a range of decreasing concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum without this compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

-

Following the MIC determination, select the wells showing no visible growth.

-

Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells and from the positive control well onto a suitable agar medium (e.g., Blood Agar or Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that produces no bacterial growth or a ≥99.9% kill rate compared to the initial inoculum count.

Time-Kill Assay

Objective: To assess the rate at which this compound kills a bacterial population over time.

Procedure:

-

Prepare flasks containing MHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control flask without this compound.

-

Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Incubate all flasks at 37°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium.

-

Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

-

Plot the log₁₀ CFU/mL against time for each this compound concentration to generate time-kill curves.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed General Mechanism of Action of this compound

While the precise molecular target of this compound within the bacterial cell wall synthesis pathway has not been definitively elucidated, its action is understood to involve the disruption of the cell wall's structural integrity.

References

Unraveling the Molecular Mechanisms of Biclotymol's Anti-Inflammatory Action: A Review of Preclinical Evidence

For Immediate Release

[City, State] – November 7, 2025 – Biclotymol, a phenolic antiseptic, has been clinically utilized for its antibacterial and analgesic properties, particularly in the management of sore throat. Preclinical evidence also substantiates its anti-inflammatory effects. However, a comprehensive review of the existing scientific literature reveals a notable gap in the detailed understanding of the specific molecular pathways underpinning these anti-inflammatory actions. This technical guide aims to synthesize the available information and highlight the areas where further research is critically needed to elucidate the precise mechanisms of this compound.

While preclinical studies have consistently demonstrated the anti-inflammatory and analgesic efficacy of this compound, the public domain lacks specific quantitative data on its direct interactions with key inflammatory mediators and signaling cascades.[1][2] This includes a lack of information on its inhibitory concentrations (IC50 values) against crucial enzymes in the inflammatory process and detailed experimental protocols from these foundational studies.

The Arachidonic Acid Cascade: An Unexplored Avenue

The metabolism of arachidonic acid is a cornerstone of the inflammatory response, leading to the production of potent inflammatory mediators such as prostaglandins and leukotrienes through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX enzymes. A thorough investigation of the scientific literature, including patent databases, did not yield any specific studies detailing this compound's direct effect on COX-1 or COX-2 activity, nor its impact on the production of specific prostaglandins like PGE2. Similarly, its role in the lipoxygenase pathway and the subsequent synthesis of leukotrienes remains uncharacterized.

To comprehensively assess this compound's position within the anti-inflammatory armamentarium, dedicated in vitro enzyme inhibition assays are required.

Proposed Experimental Protocols:

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: A colorimetric or fluorometric assay could be employed to determine the IC50 values of this compound against purified COX-1 and COX-2 enzymes. This would clarify whether this compound acts as a selective or non-selective COX inhibitor.

-

5-Lipoxygenase (5-LOX) Inhibition Assay: A similar enzymatic assay would be necessary to evaluate this compound's inhibitory potential against 5-LOX, the key enzyme in leukotriene biosynthesis.

-

Cell-Based Prostaglandin and Leukotriene Quantification: Cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, could be treated with this compound, followed by the quantification of secreted prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) using techniques like ELISA or LC-MS/MS.

Key Inflammatory Signaling Pathways: NF-κB and MAPK

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammatory gene expression, including cytokines and chemokines. Many anti-inflammatory compounds exert their effects by modulating these pathways. Currently, there is no published research investigating the influence of this compound on the activation of NF-κB or the phosphorylation of key MAPK proteins (e.g., p38, ERK, JNK).

Proposed Experimental Protocols:

-

NF-κB Reporter Assay: A luciferase reporter gene assay in a relevant cell line (e.g., HEK293 or macrophages) could be utilized to determine if this compound inhibits the transcriptional activity of NF-κB upon stimulation with an inflammatory agent like TNF-α.

-

Western Blot Analysis of MAPK Pathway: Western blotting with phospho-specific antibodies would be instrumental in assessing the effect of this compound on the phosphorylation status of key MAPK proteins in stimulated cells, providing insights into its upstream signaling targets.

Cytokine Modulation: A Missing Piece of the Puzzle

Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) are critical drivers of the inflammatory response. The effect of this compound on the expression and secretion of these crucial mediators has not been documented.

Proposed Experimental Protocol:

-

Cytokine Profiling: The use of cytokine antibody arrays or multiplex immunoassays (e.g., Luminex) would allow for a broad-spectrum analysis of the effect of this compound on the cytokine secretion profile of immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages, in response to an inflammatory stimulus.

Visualizing the Unknown: A Hypothetical Workflow

Given the absence of concrete molecular data, a detailed signaling pathway diagram for this compound's anti-inflammatory effects cannot be constructed at this time. However, a logical workflow for future investigations can be visualized.

Caption: Proposed experimental workflow to elucidate this compound's anti-inflammatory mechanisms.

Conclusion and Future Directions

References

- 1. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of leukotriene B4-induced CD11B/CD18 (Mac-1) expression by BIIL 284, a new long acting LTB4 receptor antagonist, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Analgesic Properties of Biclotymol and Related Bisphenols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bisphenol antiseptic compound that has been utilized for decades, primarily in topical formulations for the treatment of infectious oropharyngeal conditions, such as sore throat.[1][2] Beyond its established antibacterial activity, this compound exhibits pronounced anti-inflammatory and analgesic properties that contribute significantly to its therapeutic efficacy.[3][4] This technical guide provides a comprehensive review of the current state of knowledge regarding the analgesic effects of this compound and places it in the context of other related bisphenol compounds. It consolidates available clinical data, explores the proposed mechanisms of action, details relevant experimental protocols, and utilizes visualizations to clarify complex pathways and workflows. The document is intended to serve as a resource for researchers and professionals in drug development interested in the pharmacology of phenolic compounds and the development of novel analgesic agents.

Analgesic Properties of this compound: Clinical Evidence

The analgesic efficacy of this compound has been primarily evaluated in the context of acute pharyngitis (sore throat), where pain and dysphagia are major symptoms. Clinical evidence is derived from a limited number of studies, which are consistently cited in review literature.[1][2][4]

Clinical Efficacy Studies

Two key studies underscore the clinical evidence for this compound's analgesic action:

-

Comparative Trial vs. Fusafungine: An open-label trial conducted by Freche and Drewski involved 40 patients with acute or chronic pharyngitis.[2] Patients were treated with either this compound spray or fusafungine, an antibiotic. The efficacy, which combined subjective symptom evaluation and anti-inflammatory effects, was rated higher for this compound in both acute and chronic conditions.[2]

-

Placebo-Controlled Trial: A second key investigation, a randomized, placebo-controlled study, specifically demonstrated the analgesic properties of this compound.[2] Patients treated with this compound experienced a marked reduction in both pain and dysphagia compared to the placebo group.[2]

Quantitative Clinical Data Summary

The available quantitative data from the aforementioned studies are summarized below. It is important to note that access to the original full publications is limited, and the data are based on summaries from secondary review articles.

| Study | Comparator | Indication | Key Efficacy Endpoint | Results | Citation |

| Freche and Drewski | Fusafungine | Acute Pharyngitis (n=24) | "Very Good" or "Good" Efficacy Rating at 7-10 days | This compound: 50% Fusafungine: 25% | [2] |

| Freche and Drewski | Fusafungine | Chronic Pharyngitis (n=16) | "Good" Efficacy Rating at 7-10 days | This compound: 34.5% Fusafungine: 25% | [2] |

| Not Specified | Placebo | Sore Throat | Pain Relief | Most patients on this compound were pain-free after therapy. | [2] |

| Not Specified | Placebo | Sore Throat | Dysphagia Reduction | Marked reduction in dysphagia was observed with this compound. | [2] |

Related Bisphenols and Their Effects on Nociception

The term "bisphenol" encompasses a large class of chemicals. Unlike this compound, the most studied bisphenol, Bisphenol A (BPA), is not associated with analgesia. In fact, BPA is a well-known endocrine disruptor, and preclinical studies suggest it may have pro-nociceptive effects, potentially increasing pain sensitivity. This contrast highlights the unique pharmacological profile of this compound within its chemical class. The investigation into other bisphenol derivatives for analgesic properties is not well-documented in publicly available literature, representing a potential area for novel drug discovery.

Proposed Mechanism of Analgesic Action

The precise molecular mechanism underlying this compound's analgesic effect has not been fully elucidated. However, it is widely accepted that its analgesic action is intrinsically linked to its anti-inflammatory properties.[2][3] The reduction of inflammation at the site of application leads to a decrease in the production and release of pro-inflammatory mediators that sensitize nociceptors.

A plausible, though unconfirmed, mechanism is the inhibition of the cyclooxygenase (COX) enzymes, a pathway targeted by most non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] By inhibiting COX-1 and/or COX-2, this compound may reduce the synthesis of prostaglandins (PGs), which are key lipids that mediate pain, fever, and inflammation.[7][8]

Experimental Protocols

Preclinical Assessment: Carrageenan-Induced Paw Edema & Analgesia

This model is a standard for evaluating the anti-inflammatory and analgesic properties of novel compounds.

-

1. Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.[9]

-

2. Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

-

3. Baseline Measurement: The baseline paw volume is measured using a plethysmometer. The baseline pain threshold to mechanical pressure is measured on the paw using an analgesy-meter (e.g., Randall-Selitto test).[10]

-

4. Drug Administration: Animals are divided into groups: Vehicle Control, Positive Control (e.g., Diclofenac), and Test Groups (this compound at various doses). The drug is administered (e.g., orally or topically).

-

5. Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% λ-carrageenan suspension is injected into the sub-plantar tissue of the left hind paw.[9][11]

-

6. Post-Induction Measurements: Paw volume and pain thresholds are measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

-

7. Data Analysis: The percentage inhibition of edema and the increase in pain threshold are calculated for each group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Clinical Assessment: The Sore Throat Pain Model

This validated clinical model is used to assess the efficacy of analgesics in patients with acute sore throat due to upper respiratory tract infection.[12][13]

Synergistic Therapeutic Actions

The clinical success of this compound in treating infectious sore throat is attributed to its multiple, synergistic actions.[2] The antibacterial effect targets the underlying cause of the infection, the anti-inflammatory effect reduces swelling and redness, and the analgesic effect provides direct symptomatic relief from pain. This multi-modal action from a single molecule makes it an effective first-line treatment option.[1][3]

Conclusion and Future Directions

This compound is a bisphenol with clinically demonstrated analgesic effects, likely secondary to its anti-inflammatory activity. While effective for symptomatic relief of sore throat, there is a significant gap in the scientific literature regarding its specific molecular mechanisms and preclinical pharmacology.

Future research should focus on:

-

Mechanism of Action Studies: Investigating the interaction of this compound with key inflammatory enzymes like COX-1 and COX-2, as well as other potential targets in the inflammatory cascade.

-

Preclinical Analgesic Profiling: Characterizing the analgesic and anti-inflammatory effects of this compound using standardized in vivo pain models to determine its potency and efficacy profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening related bisphenol analogues to identify novel compounds with enhanced analgesic and anti-inflammatory properties and improved safety profiles, distinguishing them from compounds like BPA.

Elucidating these areas will not only enhance the understanding of this compound's therapeutic actions but could also pave the way for the development of a new class of topical analgesic and anti-inflammatory drugs.

References

- 1. Role of this compound-based products in the treatment of infectious sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. This compound | 15686-33-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 10. Anti-inflammatory and Analgesic Activities of Topical Formulations of Pterocarpus Santalinus Powder in Rat Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and refinement of the sore throat pain model as an assay for measuring therapeutic effects on acute pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physicochemical Characterization of Biclotymol Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Biclotymol powder, a phenolic antiseptic known for its anti-inflammatory and analgesic properties.[1][2][3] The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API).

Chemical and Physical Properties

This compound, with the IUPAC name 4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol, is a white to off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆Cl₂O₂ | [4] |

| Molecular Weight | 381.3 g/mol | [4] |

| CAS Number | 15686-33-6 | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 126-130 °C | [2] |

Solubility Profile

This compound is practically insoluble in water but is freely soluble in organic solvents such as ethanol, chloroform, and ether.[2] Quantitative solubility data in various solvents is crucial for formulation development and is typically determined experimentally.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Practically Insoluble |

| Ethanol (96%) | Freely Soluble |

| Chloroform | Freely Soluble |

| Ether | Freely Soluble |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound powder in various solvents.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Dissociation Constant (pKa)

Experimental Protocol for pKa Determination by Potentiometric Titration

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound powder in a suitable co-solvent/water mixture (e.g., ethanol-water) due to its low aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of pharmaceutical compounds.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound is dependent on its electronic structure and the presence of chromophores. Based on its phenolic and aromatic structure, this compound is expected to exhibit characteristic absorption bands in the UV region. The specific wavelength of maximum absorbance (λmax) can be used for quantitative analysis.

Expected Spectral Characteristics: Phenolic compounds typically exhibit two absorption bands in the UV region, one around 210-220 nm and a second, less intense band between 270-280 nm. The exact λmax for this compound in a specific solvent should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).

-

Instrument Setup: Set the spectrophotometer to scan a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).

-

Blank Measurement: Record the spectrum of the solvent (blank).

-

Sample Measurement: Record the UV-Vis spectrum of the this compound solution.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

References

- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. europeanreview.org [europeanreview.org]

- 3. Role of this compound-based products in the treatment of infectious sore throat [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H26Cl2O2 | CID 71878 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Biclotymol Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biclotymol, a phenolic antiseptic, has demonstrated a significant in vitro antibacterial activity against a range of common respiratory pathogens. This technical guide provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative data from susceptibility testing. Detailed methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented to facilitate reproducible research. This document synthesizes available data to serve as a foundational resource for researchers and professionals in drug development and respiratory disease research.

Introduction

This compound is a biphenolic compound with established antiseptic properties, utilized in the topical treatment of infections of the upper respiratory tract.[1][2][3][4][5][6] Its clinical efficacy is underpinned by its bacteriostatic and bactericidal actions against key bacteria implicated in respiratory infections.[1][2][3][4][5][6] Understanding the in vitro antibacterial spectrum of this compound is crucial for its appropriate clinical application and for guiding further research into its therapeutic potential. This guide focuses on the quantitative assessment of this compound's activity against prevalent respiratory pathogens.

In Vitro Antibacterial Spectrum of this compound

In vitro studies have demonstrated that this compound is primarily active against Gram-positive cocci, which are common causative agents of respiratory tract infections.[3][6] The antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values for several key respiratory pathogens.

Quantitative Susceptibility Data

The following table summarizes the reported MIC values of this compound against a panel of significant respiratory pathogens.

| Bacterial Species | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

| Streptococcus pneumoniae | Gram-positive coccus | 0.15 mg/mL (150 µM) |

| Haemophilus influenzae | Gram-negative coccobacillus | 0.15 mg/mL (150 µM) |

| Streptococcus pyogenes | Gram-positive coccus | Intermediate Sensitivity |

| Moraxella catarrhalis | Gram-negative diplococcus | Intermediate Sensitivity |

| Staphylococcus aureus | Gram-positive coccus | Intermediate Sensitivity |

Data sourced from a study on the effect of this compound on mouth cavity mucosal microbiota in children.[3] The study categorized S. pyogenes, M. catarrhalis, and S. aureus as having "intermediate" sensitivity, though specific MIC values were not provided in the summary. S. pneumoniae and H. influenzae were identified as the most sensitive bacteria.[3]

Bactericidal Activity

While this compound is known to possess bactericidal properties, specific Minimum Bactericidal Concentration (MBC) values against the aforementioned respiratory pathogens are not extensively detailed in the currently available scientific literature. The determination of MBC values is a critical step in fully characterizing the bactericidal potential of an antimicrobial agent. A general protocol for MBC determination is provided in the experimental protocols section.

Experimental Protocols

The following sections detail the methodologies for determining the in vitro antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against respiratory pathogens can be determined using the broth microdilution method, a standard and widely accepted technique.

3.1.1. Materials

-

This compound powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium (e.g., Todd-Hewitt broth for streptococci)

-

Sterile 96-well microtiter plates

-

Bacterial strains of respiratory pathogens (e.g., S. pneumoniae, H. influenzae, S. pyogenes, M. catarrhalis, S. aureus)

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipettes and tips

3.1.2. Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a gradient of this compound concentrations.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing broth and the bacterial inoculum, but no this compound.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours. For fastidious organisms like H. influenzae and S. pneumoniae, incubation should be performed in a CO₂-enriched atmosphere.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration of this compound that results in bacterial death.

3.2.1. Materials

-

MIC plate from the previous experiment

-

Appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood)

-

Sterile pipettes and tips

-

Incubator (37°C)

3.2.2. Procedure

-

Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Plating: Spot-inoculate the aliquot onto an appropriate agar plate.

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC and MBC of this compound against respiratory pathogens.

Conclusion

This compound exhibits a targeted in vitro antibacterial activity, particularly against Gram-positive cocci that are significant in respiratory infections. The available data on its Minimum Inhibitory Concentrations provide a solid foundation for its clinical use and for further investigation. The standardized protocols provided in this guide are intended to support researchers in conducting further studies to expand our understanding of this compound's antibacterial properties, including the determination of Minimum Bactericidal Concentrations and the elucidation of its precise mechanism of action. Future research should also aim to explore the potential for synergy with other antimicrobial agents and to investigate the molecular basis of its bactericidal effects.

References

- 1. protocols.io [protocols.io]

- 2. microchemlab.com [microchemlab.com]

- 3. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EFFECT OF this compound ON MOUTH CAVITY MUCOSAL MICROBIOTA IN CHILDREN | Katosova | Pediatric pharmacology [pedpharma.ru]

- 5. researchgate.net [researchgate.net]

- 6. europeanreview.org [europeanreview.org]

Preliminary Research on the Potential Virucidal Activity of Biclotymol: A Technical Guide

Disclaimer: Direct research on the virucidal activity of Biclotymol is limited. This document summarizes the established properties of this compound, presents the scientific basis for its potential virucidal effects, and outlines a framework for future investigation.

Introduction

This compound is a phenolic antiseptic with a long-standing clinical history in the management of throat and oral infections.[1] Its therapeutic efficacy is well-documented and attributed to a multi-faceted mechanism of action encompassing antibacterial, anti-inflammatory, and analgesic properties.[2][3] While its bactericidal and bacteriostatic effects are well-characterized, its potential as a virucidal agent remains largely unexplored.[2]

This technical guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals on the preliminary research into the potential virucidal activity of this compound. It will consolidate the existing data on its known biological activities, propose a hypothesis for its antiviral action based on its chemical structure, and detail the experimental methodologies required to investigate this potential.

Established Pharmacological Profile of this compound

This compound, chemically known as 2,2′-methylenebis(4-chloro-3-methyl-6-(propan-2-yl)phenol), is a biphenol derivative.[4] Its clinical utility is primarily based on its antiseptic, anti-inflammatory, and analgesic activities.[2]

Antibacterial Activity

This compound has demonstrated a broad spectrum of antibacterial activity, with a pronounced effect against Gram-positive cocci.[2][4] Studies have shown both bacteriostatic and bactericidal effects against common oropharyngeal pathogens.[2][4] A summary of its minimum inhibitory concentration (MIC) against various bacterial strains is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Streptococcus pneumoniae | 0.15 mg/mL | [2] |

| Haemophilus influenzae | 0.15 mg/mL | [2] |

| Staphylococcus aureus | - | [2] |

| Enterobacteriaceae | - | [2] |

| Pseudomonas spp. | - | [2] |

| Moraxella catarrhalis | Intermediate Sensitivity | [4] |

| Streptococcus pyogenes | Intermediate Sensitivity | [4] |

| Non-pathogenic Neisseria species | Resistant | [4] |

Table 1: Documented Antibacterial Activity of this compound

Anti-inflammatory and Analgesic Activity

Pre-clinical and clinical studies have demonstrated the anti-inflammatory and analgesic properties of this compound.[2][3] These effects are synergistic with its antibacterial action in providing relief from the symptoms of sore throat, such as pain and dysphagia.[2] The exact mechanisms underlying these properties are not fully elucidated but are a key component of its therapeutic profile.[5]

Hypothesis for Potential Virucidal Activity

The hypothesis for this compound's potential virucidal activity is predicated on its chemical nature as a thymol derivative and a phenolic compound.[2]

-

Phenolic Compounds and Virucidal Activity: Phenolic compounds, a diverse group of plant secondary metabolites, have been extensively reviewed for their antiviral properties against a range of viruses, including enveloped and non-enveloped viruses.[6][7][8][9][10] Their mechanisms of action are varied but often involve disruption of the viral envelope, inhibition of viral attachment to host cells, or interference with viral replication.[7][8]

-

Thymol and its Derivatives: Thymol, a natural monoterpenoid phenol, and its derivatives have been shown to possess antibacterial and antifungal properties.[11][12][13] Importantly, essential oils containing thymol have demonstrated virucidal activity against viruses such as feline coronavirus.[14] The virucidal action of these compounds is often attributed to their lipophilic nature, allowing them to interact with and disrupt the lipid envelopes of viruses.[15]

Given that this compound is a synthetic derivative of thymol, it is plausible that it retains and potentially enhances the virucidal characteristics of its parent compound.[2]

Proposed Experimental Framework for Investigating Virucidal Activity

To systematically evaluate the potential virucidal activity of Biclotymymol, a multi-phased experimental approach is proposed. The following workflow outlines the key stages of investigation.

Caption: A proposed phased approach to investigate the virucidal potential of this compound.

Detailed Methodologies for Key Experiments

The following are detailed descriptions of standard experimental protocols that can be adapted to test the virucidal efficacy of this compound.

Cytotoxicity Assay

-

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for viral culture.

-

Methodology (Neutral Red Uptake Assay):

-

Seed confluent or near-confluent monolayers of a suitable cell line (e.g., Vero 76) in 96-well plates.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the this compound dilutions. Include untreated cell controls.

-

Incubate for a period equivalent to the planned duration of the antiviral assays.

-

Following incubation, replace the medium with a solution containing neutral red dye.

-

After an incubation period to allow for dye uptake by viable cells, the cells are washed, and the incorporated dye is solubilized.

-

The absorbance is measured spectrophotometrically, and the 50% cytotoxic concentration (CC50) is calculated by regression analysis.[16]

-

Virucidal Suspension Assay

-

Objective: To assess the ability of this compound to inactivate viruses in suspension.

-

Methodology:

-

A known titer of the test virus is mixed with various non-toxic concentrations of this compound.

-

The mixture is incubated for a defined contact time at a specified temperature.

-

At the end of the incubation, the reaction is stopped by dilution in a neutralizing broth.

-

The remaining infectious virus is quantified by endpoint dilution titration (e.g., TCID50 assay) or plaque assay on a susceptible cell line.

-

A reduction in viral titer of ≥ 4-log10 is typically considered evidence of virucidal activity.

-

Plaque Reduction Assay

-

Objective: To quantify the inhibition of viral infection by this compound.

-

Methodology:

-

Confluent cell monolayers in 6- or 12-well plates are infected with a known amount of virus that produces a countable number of plaques.

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) containing various concentrations of this compound.

-

The plates are incubated until plaques are visible.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The concentration of this compound that reduces the number of plaques by 50% (EC50) is determined.[17]

-

Potential Mechanisms of Virucidal Action

Based on the mechanisms of other phenolic compounds and antiseptics, several potential pathways for this compound's virucidal activity can be postulated.

Caption: Postulated mechanisms by which this compound may exert virucidal effects.

-

Disruption of the Viral Envelope: As a lipophilic phenolic compound, this compound may integrate into the lipid bilayer of enveloped viruses, leading to a loss of integrity and subsequent inactivation.[15]

-

Protein Denaturation: this compound could denature critical viral proteins, such as capsid proteins or the surface glycoproteins required for attachment to host cells.[15]

-

Inhibition of Viral Attachment and Entry: By binding to viral surface proteins or host cell receptors, this compound could prevent the initial steps of infection.

-

Interference with Viral Replication: It is also possible that this compound could penetrate the host cell and interfere with the enzymatic machinery necessary for viral replication.

Conclusion and Future Directions

While this compound has a well-established role as an antibacterial and anti-inflammatory agent, its potential as a virucidal compound presents an exciting avenue for further research. The chemical rationale, based on its structure as a thymol derivative, strongly suggests that such activity is plausible.[2]

The experimental framework outlined in this guide provides a clear path for the systematic investigation of this compound's virucidal properties. Future studies should focus on:

-

Screening against a broad panel of respiratory viruses, including both enveloped (e.g., influenza viruses, coronaviruses) and non-enveloped (e.g., rhinoviruses, adenoviruses) viruses.

-

Elucidating the specific mechanism(s) of action through detailed mechanistic studies.

-

Evaluating its efficacy in more complex, physiologically relevant models, such as 3D human airway epithelial cultures.

Confirmation of this compound's virucidal activity would significantly enhance its therapeutic profile and could position it as a valuable agent in the management of a wider range of oropharyngeal infections, particularly those of viral etiology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. europeanreview.org [europeanreview.org]

- 3. Role of this compound-based products in the treatment of infectious sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenolic Compounds: Promising Anti-Viral Agents A review [ejchem.journals.ekb.eg]

- 7. Polyphenols as Antiviral Agents: Their Potential Against a Range of Virus Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. phcogrev.com [phcogrev.com]

- 10. [PDF] Antiviral Role of Phenolic Compounds against Dengue Virus: A Review | Semantic Scholar [semanticscholar.org]

- 11. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virucidal and antiviral effects of Thymus vulgaris essential oil on feline coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Effect of Biclotymol on Bacterial Cell Wall Mucopolysaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biclotymol is a phenolic antiseptic compound with established antibacterial, analgesic, and anti-inflammatory properties.[1][2][3] Its clinical efficacy in treating localized infections, particularly in the oropharyngeal region, is well-documented.[1][2][3] The primary mechanism of its antibacterial action is attributed to a direct disruption of the bacterial cell wall, specifically targeting the constitutive mucopolysaccharides. This guide provides a detailed technical overview of the current understanding and proposed mechanisms of this compound's interaction with the bacterial cell wall, outlines experimental protocols for further investigation, and presents quantitative data on its antibacterial efficacy.

Introduction to this compound and its Antibacterial Activity

This compound, with the chemical structure 2,2'-methylenebis(4-chloro-3-methyl-6-isopropylphenol), is a topical antiseptic. It exhibits a broad spectrum of activity, primarily against Gram-positive cocci, which are common pathogens in respiratory and oral infections.[2][4] Its efficacy is coupled with local anti-inflammatory and analgesic effects, making it a valuable agent for symptomatic relief and treatment of infections like sore throat.[1][2]

The core of this compound's antibacterial action lies in its ability to compromise the integrity of the bacterial cell wall.[1] The cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is crucial for maintaining cell shape and protecting against osmotic lysis. This structure is a complex polymer of glycan strands (mucopolysaccharides) cross-linked by short peptides.

Proposed Mechanism of Action: Disruption of Mucopolysaccharides

It is proposed that this compound exerts its bactericidal effect through a direct interaction with the mucopolysaccharide chains of the bacterial cell wall. This proposed mechanism involves the disruption of the cell wall's structural integrity, leading to cell lysis and death.

While the precise molecular interactions are yet to be fully elucidated, the proposed mechanism suggests that this compound may interfere with the glycosidic bonds of the peptidoglycan backbone or alter the conformation of the polysaccharide chains, thereby weakening the entire cell wall structure.

Caption: Proposed mechanism of this compound's action on the bacterial cell wall.

Quantitative Data: Antibacterial Efficacy

The antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Streptococcus pneumoniae | 150 µM | [4] |

| Haemophilus influenzae | 150 µM | [4] |

| Staphylococcus aureus | Intermediate Sensitivity | [4] |

| Streptococcus pyogenes | Intermediate Sensitivity | [4] |

| Moraxella catarrhalis | Intermediate Sensitivity | [4] |

| Non-pathogenic Neisseria species | Resistant | [4] |

Experimental Protocols for Investigating this compound's Effect

To further elucidate the precise mechanism of this compound's action on bacterial cell wall mucopolysaccharides, a series of experiments can be conducted. The following are detailed methodologies for key experiments.

Protocol for Peptidoglycan Extraction and Analysis

This protocol is adapted from established methods for the isolation and analysis of bacterial cell walls.

Objective: To determine if this compound treatment alters the composition and cross-linking of bacterial peptidoglycan.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

This compound solution

-

Lysis buffer (e.g., 4% SDS)

-

Enzymes: Pronase E, DNase, RNase, Muramidase (or Mutanolysin)

-

Ultra-performance liquid chromatography (UPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase. Divide the culture into a control group and a treatment group. Treat the experimental group with a sub-lethal concentration of this compound for a defined period.

-

Cell Lysis and Sacculi Isolation: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and boil to lyse the cells and solubilize membranes and cytoplasmic contents, leaving the insoluble peptidoglycan sacculi.

-

Enzymatic Digestion of Non-Peptidoglycan Components: Wash the sacculi extensively to remove the lysis buffer. Treat the sacculi with Pronase E to digest any remaining proteins, followed by DNase and RNase treatment to remove nucleic acids.

-

Muramidase Digestion: Resuspend the purified sacculi in a suitable buffer and digest with muramidase. This enzyme cleaves the glycosidic bonds of the peptidoglycan, releasing the muropeptide fragments.

-

UPLC-MS Analysis: Analyze the resulting muropeptide fragments by UPLC coupled with mass spectrometry. This will allow for the separation and identification of different muropeptide species.

-

Data Analysis: Compare the chromatograms and mass spectra of the control and this compound-treated samples. Quantify the relative abundance of different muropeptide monomers, dimers, and oligomers to assess changes in peptidoglycan cross-linking and composition.

Caption: Experimental workflow for peptidoglycan analysis.

Protocol for Quantifying Cell Wall Polysaccharides

Objective: To quantify the total mucopolysaccharide content of the bacterial cell wall and assess any changes upon this compound treatment.

Materials:

-

Bacterial cultures (control and this compound-treated)

-

Phenol (5%)

-

Concentrated Sulfuric Acid

-

Spectrophotometer

Procedure:

-

Cell Wall Preparation: Isolate bacterial cell walls from control and this compound-treated cultures as described in the previous protocol (up to the enzymatic cleanup step).

-

Hydrolysis: Hydrolyze a known amount of the purified cell wall material to release the constituent monosaccharides.

-

Phenol-Sulfuric Acid Assay:

-

To a sample of the hydrolysate, add 5% phenol.

-

Rapidly add concentrated sulfuric acid. The heat from the reaction will drive the dehydration of the monosaccharides to furfurals, which then react with phenol to produce a colored compound.

-

Allow the samples to cool and measure the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer.

-

-

Quantification: Create a standard curve using a known concentration of a standard sugar (e.g., glucose). Use the standard curve to determine the total carbohydrate concentration in the cell wall samples.

-

Comparison: Compare the total mucopolysaccharide content between the control and this compound-treated samples.

Conclusion and Future Directions

This compound is an effective topical antiseptic with a primary mode of action involving the disruption of the bacterial cell wall's mucopolysaccharide components. While its clinical efficacy is established, further research is required to fully elucidate the molecular details of its interaction with the bacterial cell wall. The experimental protocols outlined in this guide provide a framework for future investigations into the precise mechanism of action, which could aid in the development of new antibacterial agents and strategies to combat bacterial resistance. Future studies should focus on identifying the specific enzymatic or structural targets of this compound within the peptidoglycan and quantifying the resulting changes in cell wall architecture.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Polysaccharide Extraction and Quantification [agris.fao.org]

- 4. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Pharmacokinetic Evaluation of Topically Administered Biclotymol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative pharmacokinetic studies on topically administered Biclotymol. This guide, therefore, provides a comprehensive framework based on established principles and methodologies for assessing the topical pharmacokinetics of a molecule like this compound. The data presented in tables and figures are illustrative and hypothetical.

Introduction

This compound is a phenolic antiseptic agent with antibacterial, anti-inflammatory, and analgesic properties, commonly used in topical formulations for the treatment of sore throat. Understanding the pharmacokinetic profile of topically administered this compound is crucial for optimizing its therapeutic efficacy and ensuring its safety. This involves characterizing its absorption into and through the skin, its distribution within the skin layers and systemically, its potential metabolism, and its subsequent excretion (ADME). This technical guide outlines the key experimental protocols and data analysis approaches for a thorough pharmacokinetic evaluation of a topical this compound formulation.

Physicochemical Properties and Formulation Considerations

The percutaneous absorption of a drug is heavily influenced by its physicochemical properties and the composition of its formulation. Key parameters include molecular weight, solubility, and lipophilicity (log P).

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Hypothetical Value | Implication for Topical Delivery |

| Molecular Weight | 381.3 g/mol | Within the favorable range (<500 Da) for passive diffusion across the stratum corneum. |

| Aqueous Solubility | Low | May limit dissolution in the formulation and partitioning into the viable epidermis. |

| Log P (o/w) | High | High lipophilicity facilitates partitioning into the lipid-rich stratum corneum. |

| pKa | ~8-10 (Phenolic hydroxyl groups) | The ionization state at physiological skin pH (~5.5) will influence its partitioning and permeability. |

The formulation vehicle plays a critical role in drug delivery. For a lipophilic compound like this compound, formulation strategies may include the use of penetration enhancers, solvents, and co-solvents to improve its solubility and facilitate its transport across the skin barrier.

The Pharmacokinetic Journey of a Topically Applied Drug

The pharmacokinetic process for a topically administered drug can be described in four stages:

-

Absorption: The drug is released from its vehicle and partitions into the stratum corneum, the primary barrier to percutaneous absorption. It then diffuses through the stratum corneum into the viable epidermis and dermis.

-

Distribution: From the dermis, the drug can be taken up by the local microvasculature and enter systemic circulation. It can also distribute within the different layers of the skin.

-

Metabolism: The skin is metabolically active and can biotransform drugs via enzymes such as cytochrome P450s.

-

Excretion: The parent drug and its metabolites that reach systemic circulation are eliminated from the body, primarily through renal or hepatic pathways.

ADME Pathway for a Topically Administered Drug

Experimental Protocols for Pharmacokinetic Assessment

A combination of in vitro and in vivo methods is typically employed to characterize the topical pharmacokinetics of a drug.

In Vitro Permeation Testing (IVPT)

IVPT is a fundamental method for assessing the rate and extent of drug absorption through the skin. The Franz diffusion cell is the most commonly used apparatus for this purpose.

Experimental Protocol: IVPT using Franz Diffusion Cells

-

Skin Preparation: Excised human or animal skin is dermatomed to a uniform thickness (typically 200-500 µm).

-

Cell Assembly: The skin sample is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubilizing agent if necessary) and maintained at 32°C.

-

Dosing: A finite dose of the this compound formulation is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time points, aliquots of the receptor fluid are collected and replaced with fresh buffer.

-

Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).

IVPT Experimental Workflow

Table 2: Hypothetical IVPT Data for a this compound Formulation

| Time (h) | Cumulative Amount Permeated (µg/cm²) |

| 1 | 0.5 |

| 2 | 1.2 |

| 4 | 3.0 |

| 8 | 7.5 |

| 12 | 12.8 |

| 24 | 28.3 |

| Steady-State Flux (Jss) | 1.1 µg/cm²/h |

| Permeability Coefficient (Kp) | 1.1 x 10⁻³ cm/h |

Dermatopharmacokinetics (DPK) by Tape Stripping

DPK studies provide information on the rate and extent of drug absorption into the stratum corneum, which can serve as a surrogate for bioavailability.

Experimental Protocol: DPK by Tape Stripping

-

Application: The this compound formulation is applied to a defined area on the skin of human volunteers.

-

Removal: At specified time points, the formulation is removed from the skin surface.

-

Tape Stripping: A series of adhesive tapes are sequentially applied to the treatment area and removed to progressively strip off layers of the stratum corneum.

-

Extraction: The drug is extracted from each tape strip using a suitable solvent.

-

Analysis: The amount of this compound on each tape strip is quantified by LC-MS/MS.

-

Data Analysis: A concentration-depth profile of the drug in the stratum corneum is generated. Pharmacokinetic parameters such as Cmax (maximum concentration in the stratum corneum), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are determined.

DPK Experimental Workflow

Table 3: Hypothetical DPK Data for a this compound Formulation

| Time (h) | Mean SC Concentration (ng/mg) |

| 0.5 | 50 |

| 1 | 120 |

| 2 | 250 |

| 4 | 180 |

| 8 | 90 |

| Cmax (SC) | 250 ng/mg |

| Tmax (SC) | 2 h |

| AUC₀₋₈ (SC) | 1120 ng·h/mg |

Hypothetical Signaling Pathway Relevant to this compound's Activity

While the precise signaling pathways modulated by this compound are not fully elucidated, its anti-inflammatory effects could potentially involve the inhibition of pro-inflammatory pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drugs.

Hypothetical Anti-inflammatory Signaling Pathway

Conclusion

A thorough investigation of the topical pharmacokinetics of this compound, employing the methodologies outlined in this guide, is essential for its development as a safe and effective therapeutic agent. While specific data for this compound is currently lacking in the public domain, the described experimental approaches provide a robust framework for its characterization. Future studies are warranted to generate quantitative pharmacokinetic data to support the clinical use of topical this compound formulations.

An In-Depth Technical Guide to the Research Applications of Biclotymol (CAS Number 15686-33-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biclotymol, identified by CAS number 15686-33-6, is a phenolic antiseptic compound with a well-documented history in the local treatment of oropharyngeal infections. Its therapeutic efficacy stems from a combination of antibacterial, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the research applications of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further research and development of this multifaceted compound.

Chemical and Physical Properties

This compound, with the chemical name 2,2'-Methylenebis(4-chloro-3-methyl-6-isopropylphenol), is a bisphenol derivative of thymol.[1] Its structure consists of two chlorinated thymol units linked by a methylene bridge.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆Cl₂O₂ | [2] |

| Molecular Weight | 381.34 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 126-130 °C | [1] |

| Solubility | Practically insoluble in water; freely soluble in ethanol (96%), chloroform, and ether | [1] |

| XLogP3 | 7.4 | [2] |

Core Research Applications and Mechanisms of Action

This compound's therapeutic utility is primarily attributed to its synergistic antibacterial, anti-inflammatory, and analgesic activities.

Antibacterial Activity

This compound exhibits both bacteriostatic and bactericidal effects, predominantly against Gram-positive bacteria.[1][3] Its mechanism of action involves the disruption of the bacterial cell wall, specifically by targeting constitutive mucopolysaccharides.[1] This leads to a loss of cellular integrity and subsequent cell death. Notably, this compound can adhere to proteins in the oropharyngeal mucosa, creating a local drug reservoir that prolongs its antibacterial action.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound against various bacterial strains, as reported in the literature.

| Bacterial Strain | MIC (µM) | Reference |

| Streptococcus pneumoniae | 150 | [2][4] |

| Haemophilus influenzae | 150 | [2][4] |

Note: The original source also reports MIC values in mg/mL. The values in µM are calculated based on the molecular weight of this compound (381.34 g/mol ).

Anti-inflammatory and Analgesic Activities

Preclinical studies have demonstrated that this compound possesses significant anti-inflammatory and analgesic properties.[1][4] The anti-inflammatory effect is believed to be a key contributor to its efficacy in relieving the symptoms of sore throat.[1]

Mechanism of Action: Inhibition of Inflammatory Mediators

While the precise signaling pathways have not been fully elucidated for this compound specifically, its anti-inflammatory action is attributed to the inhibition of inflammatory mediators. It is suggested that this compound may suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).

Signaling Pathway: Potential Involvement of NF-κB and MAPK Pathways

Inflammatory responses to stimuli like LPS are often mediated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. Although direct evidence for this compound's interaction with these pathways is not yet available, its ability to inhibit inflammatory mediators suggests a potential modulatory role.

References

Elucidating the Dual Action of Biclotymol: A Technical Guide on its Bactericidal and Bacteriostatic Mechanisms

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the bactericidal versus bacteriostatic action of Biclotymol, a phenolic antiseptic. This guide synthesizes available data on its mechanism of action, antimicrobial efficacy, and the experimental protocols used to define its dual nature.

This compound, a bisphenol antiseptic, exhibits a concentration-dependent dual mechanism of action against a range of bacteria. At lower concentrations, it primarily acts as a bacteriostatic agent, inhibiting bacterial growth, while at higher concentrations, it demonstrates rapid bactericidal activity, leading to bacterial cell death. This guide provides a detailed elucidation of these actions, supported by quantitative data and experimental methodologies.

Mechanism of Action: A Two-Pronged Attack

This compound's antimicrobial activity stems from its ability to disrupt key bacterial structures and functions. Its primary mechanisms of action are:

-

Cell Membrane Disruption: As a phenolic compound, this compound's lipophilic nature allows it to intercalate into the bacterial cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and dissipation of the membrane potential, which is crucial for cellular energy production. At high concentrations, this widespread damage results in cell lysis and death.

-

Protein Denaturation: this compound can interact with bacterial proteins, leading to the disruption of their tertiary structure. This denaturation inactivates essential enzymes and structural proteins, arresting cellular processes. At bacteriostatic concentrations, this effect may be reversible, halting bacterial proliferation. However, at bactericidal concentrations, the extensive and irreversible protein damage contributes to cell death.

Quantitative Antimicrobial Efficacy

The distinction between this compound's bacteriostatic and bactericidal effects is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4. While specific MBC values for this compound are not widely published, its known rapid killing action at higher concentrations is indicative of a bactericidal effect.

The following table summarizes the available MIC data for this compound against several key bacterial pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Streptococcus pneumoniae | 0.15 mg/mL[1][2] |

| Haemophilus influenzae | 0.15 mg/mL[1][2] |

| Staphylococcus aureus | 5.0 mg/mL[1][2] |

| Streptococcus pyogenes | 0.62 mg/mL[1][2] |

| Moraxella catarrhalis | 1.25 mg/mL[1][2] |

Experimental Protocols

The determination of this compound's bactericidal and bacteriostatic properties relies on standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

A standard broth microdilution method is employed to determine the MIC and MBC.

Workflow for MIC and MBC Determination.

Time-Kill Curve Assay

Time-kill curve analysis provides a dynamic view of an antimicrobial agent's activity over time.

Workflow for Time-Kill Curve Assay.

Signaling Pathways and Molecular Interactions

The bactericidal action of this compound is a result of a cascade of events at the molecular level, rather than a single defined signaling pathway. The following diagram illustrates the logical relationship of these events.

Logical flow of this compound's antibacterial action.

Conclusion

This compound's dual bactericidal and bacteriostatic action makes it an effective topical antiseptic. Its ability to disrupt the bacterial cell membrane and denature essential proteins provides a robust mechanism for combating a variety of bacterial pathogens. Further research to determine specific MBC values and detailed time-kill kinetics for a broader range of clinical isolates will enhance the understanding and application of this established antimicrobial agent.

References

Methodological & Application

Application Notes & Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Biclotymol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biclotymol is a phenolic antiseptic compound recognized for its antibacterial, anti-inflammatory, and analgesic properties.[1][2] It is commonly utilized in the topical treatment of mouth and throat infections.[3] Its primary antibacterial efficacy is directed against Gram-positive cocci.[1][4] The bactericidal action of this compound is attributed to its ability to disrupt the constitutive mucopolysaccharides of bacterial cell walls.[1] This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound, a critical parameter for assessing its bactericidal potency.

Principle of Minimum Bactericidal Concentration (MBC)